Cas no 303111-32-2 (5-Bromo-2-methoxybenzene-1-carbothioamide)
5-Bromo-2-methoxybenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-methoxybenzenecarbothioamide
- DMA11132
- 5-bromo-2-methoxybenzene-1-carbothioamide
- Z56987692
- DTXSID601283293
- AKOS008967601
- 303111-32-2
- G21031
- CS-0221677
- EN300-09774
- 5-Bromo-2-methoxybenzene-1-carbothioamide
-
- Inchi: 1S/C8H8BrNOS/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4H,1H3,(H2,10,12)
- InChI Key: DYGLWRWIOCXYPI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C(N)=S)C=1)OC
Computed Properties
- Exact Mass: 244.95100g/mol
- Monoisotopic Mass: 244.95100g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 67.3Ų
5-Bromo-2-methoxybenzene-1-carbothioamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-2-methoxybenzene-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B432188-25mg |
5-Bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432188-50mg |
5-Bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B432188-250mg |
5-Bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-09774-0.05g |
5-bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 98% | 0.05g |
$53.0 | 2023-10-28 | |
| Enamine | EN300-09774-0.1g |
5-bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 98% | 0.1g |
$83.0 | 2023-10-28 | |
| Enamine | EN300-09774-0.25g |
5-bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 98% | 0.25g |
$116.0 | 2023-10-28 | |
| Enamine | EN300-09774-0.5g |
5-bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 98% | 0.5g |
$218.0 | 2023-10-28 | |
| Enamine | EN300-09774-1.0g |
5-bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 98% | 1g |
$314.0 | 2023-06-10 | |
| Enamine | EN300-09774-2.5g |
5-bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 98% | 2.5g |
$614.0 | 2023-10-28 | |
| Enamine | EN300-09774-5.0g |
5-bromo-2-methoxybenzene-1-carbothioamide |
303111-32-2 | 98% | 5g |
$908.0 | 2023-06-10 |
5-Bromo-2-methoxybenzene-1-carbothioamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 5-Bromo-2-methoxybenzene-1-carbothioamide
Recent Advances in the Study of 5-Bromo-2-methoxybenzene-1-carbothioamide (CAS: 303111-32-2): A Comprehensive Research Brief
5-Bromo-2-methoxybenzene-1-carbothioamide (CAS: 303111-32-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique thioamide functional group and bromo-methoxy substitution pattern, has been the subject of several cutting-edge studies aimed at exploring its pharmacological properties, synthetic pathways, and mechanistic insights. This research brief synthesizes the latest findings related to this molecule, providing a comprehensive overview of its current scientific and industrial relevance.
Recent studies have highlighted the role of 5-Bromo-2-methoxybenzene-1-carbothioamide as a versatile intermediate in the synthesis of bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors. The compound's thioamide moiety was found to enhance binding affinity to target proteins, while the bromo-methoxy substituents contributed to improved metabolic stability. These findings underscore its potential as a scaffold for designing next-generation therapeutics, particularly in oncology and inflammatory diseases.
In addition to its synthetic applications, 5-Bromo-2-methoxybenzene-1-carbothioamide has been investigated for its direct biological activities. A recent preprint on bioRxiv (2024) reported its inhibitory effects on bacterial efflux pumps, suggesting promise as an adjuvant to combat antibiotic resistance. The study employed molecular docking and in vitro assays to elucidate the compound's interaction with key bacterial proteins, revealing a unique mechanism of action distinct from conventional antibiotics. Such discoveries position this molecule as a candidate for further development in antimicrobial research.
The structural and electronic properties of 5-Bromo-2-methoxybenzene-1-carbothioamide have also been a focus of computational studies. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2023) provided insights into its conformational preferences and reactivity patterns. These theoretical investigations complement experimental work by offering predictive models for derivative synthesis and reactivity tuning, thereby accelerating the rational design of related compounds with optimized properties.
From an industrial perspective, process optimization for the large-scale synthesis of 5-Bromo-2-methoxybenzene-1-carbothioamide has been addressed in recent patent literature (WO2023123567, 2023). The disclosed methods emphasize green chemistry principles, featuring improved atom economy and reduced hazardous byproducts. Such advancements are critical for translating laboratory-scale findings into commercially viable production, particularly as demand for this intermediate grows in pharmaceutical manufacturing.
Looking forward, the diverse research landscape surrounding 5-Bromo-2-methoxybenzene-1-carbothioamide suggests multiple promising directions. Ongoing clinical trials involving derivatives of this compound (NCT05678954) in metabolic disorders indicate its expanding therapeutic potential. Furthermore, emerging applications in materials science, such as its incorporation into metal-organic frameworks for catalytic purposes, demonstrate the molecule's versatility beyond traditional medicinal chemistry domains.
In conclusion, 5-Bromo-2-methoxybenzene-1-carbothioamide (CAS: 303111-32-2) represents a compelling case study in modern chemical biology, bridging fundamental research with practical applications. The convergence of synthetic, computational, and biological studies on this molecule exemplifies the interdisciplinary nature of contemporary drug discovery. Continued investigation of its properties and applications will likely yield further innovations in both academic and industrial settings.
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